
N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes two butan-2-yl groups and one prop-2-en-1-yl group attached to a benzene ring with two amine groups at the 1 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” can be achieved through a multi-step organic synthesis process. One possible route involves the alkylation of benzene-1,4-diamine with butan-2-yl halides and prop-2-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, allowing them to react with the alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds in the prop-2-en-1-yl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical assays or as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of “N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~4~-Di(butan-2-yl)benzene-1,4-diamine: Lacks the prop-2-en-1-yl group.
N~1~,N~4~-Di(prop-2-en-1-yl)benzene-1,4-diamine: Lacks the butan-2-yl groups.
N~1~,N~4~-Di(butan-2-yl)-N~1~-(methyl)benzene-1,4-diamine: Contains a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
The unique combination of butan-2-yl and prop-2-en-1-yl groups in “N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” imparts distinct chemical and physical properties, making it valuable for specific applications where these functional groups play a crucial role.
Eigenschaften
CAS-Nummer |
185100-34-9 |
|---|---|
Molekularformel |
C17H28N2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-N,4-N-di(butan-2-yl)-4-N-prop-2-enylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H28N2/c1-6-13-19(15(5)8-3)17-11-9-16(10-12-17)18-14(4)7-2/h6,9-12,14-15,18H,1,7-8,13H2,2-5H3 |
InChI-Schlüssel |
IDZXEOBJMSVCPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=CC=C(C=C1)N(CC=C)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


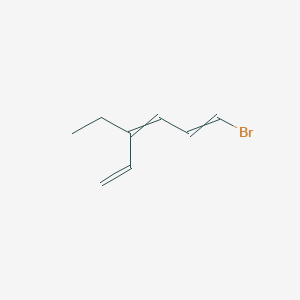
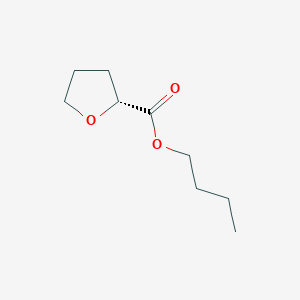
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
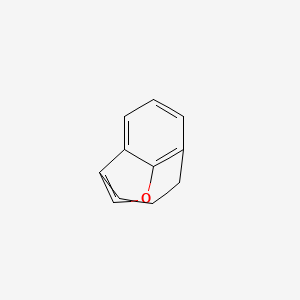
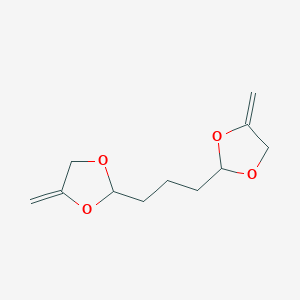
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
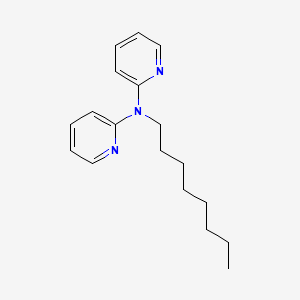
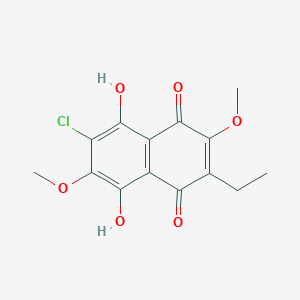
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)

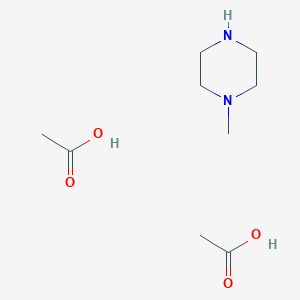
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid](/img/structure/B14258370.png)

